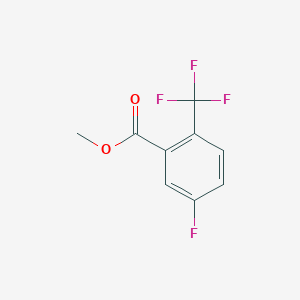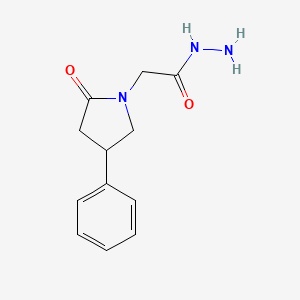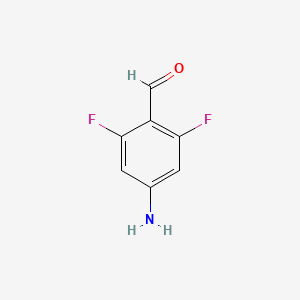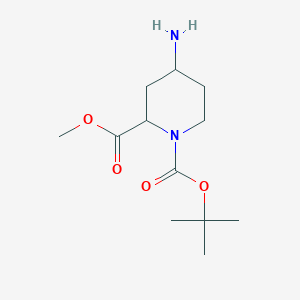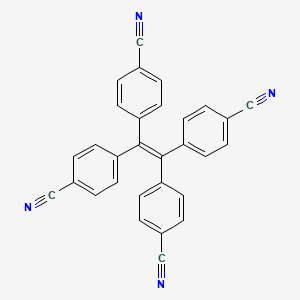
四(4-氰基苯基)乙烯
描述
Tetrakis(4-cyanophenyl)ethylene (TCPPE) is a type of organic polycyclic aromatic hydrocarbon (PAH) material . It has been used in various applications due to its excellent photoelectric activity and good structural controllability .
Synthesis Analysis
TCPPE has been synthesized in the aqueous phase by a surfactant-assisted self-assembly method . During this process, the intense π–π stacking interactions between perylene monomers were suppressed by doping .Molecular Structure Analysis
The molecular structure of TCPPE is composed of five coplanar aromatic rings . There are intense π–π stacking interactions between perylene molecules, which lead to their aggregation and poor solubility in aqueous media .Chemical Reactions Analysis
TCPPE exhibits strong electrochemiluminescence (ECL) properties . It has been used to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA), which displayed a favorable linear response from 1 to 100 μmol L −1 with a detection limit of 0.96 nmol L −1 .Physical And Chemical Properties Analysis
TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .科学研究应用
Electrochemiluminescence for Biosensing Applications
Tetrakis(4-cyanophenyl)ethylene has been used in the development of biosensors due to its strong electrochemiluminescence properties . For instance, it has been used to create perylene composite microcrystals that exhibit a significantly enhanced electrochemiluminescence signal, which can be used for the quantitative analysis of dopamine .
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence
This compound has been reported to display intense mechano-enhanced electrogenerated chemiluminescence . This property makes it useful in the development of sensitive bi-functional mechanical force reporters, which have been successfully used in rewritable and optical-recording applications .
Photoluminescence in Solid State
Tetrakis(4-cyanophenyl)ethylene exhibits excitation dependent emission in the solid state . This property is due to the contribution of both amorphous and crystalline parts to the photoluminescence intensity . This makes it a potential candidate for use in optoelectronic devices.
Organic Light Emitting Diodes (OLEDs)
Due to its excellent photoelectric activity and good structural controllability, Tetrakis(4-cyanophenyl)ethylene can be used in the fabrication of OLEDs . Its strong electrochemiluminescence properties make it an ideal candidate for this application.
Organic Photovoltaics (OPVs)
The strong π–π stacking interactions and excellent photoelectric activity of Tetrakis(4-cyanophenyl)ethylene make it a potential candidate for use in OPVs . Its ability to absorb and convert light into electricity could enhance the efficiency of these devices.
Organic Field-Effect Transistors (OFETs)
Tetrakis(4-cyanophenyl)ethylene’s excellent photoelectric activity and good structural controllability make it a potential candidate for use in OFETs . Its strong electrochemiluminescence properties could enhance the performance of these devices.
作用机制
Target of Action
Tetrakis(4-cyanophenyl)ethylene (TCPPE) is primarily targeted towards the generation of electrochemiluminescence (ECL). It has been reported to display intense mechano-enhanced ECL . The primary role of TCPPE is to act as a sensitive bi-functional mechanical force reporter in rewritable and optical-recording applications .
Mode of Action
TCPPE interacts with its targets through a process known as electrogenerated chemiluminescence (ECL). This process involves the generation of light as a result of electron-transfer reactions. TCPPE displays intense mechano-enhanced ECL and contrastingly mechano-chromic ECL . This means that the ECL properties of TCPPE can be altered by mechanical forces, leading to changes in its luminescence properties .
Biochemical Pathways
It is known that tcppe’s ecl properties are influenced by its aggregation state . The aggregation state can affect the photoluminescence intensity of TCPPE, which in turn can influence its ECL properties .
Pharmacokinetics
Its solubility and aggregation state can potentially influence its bioavailability .
Result of Action
The primary result of TCPPE’s action is the generation of intense ECL. This property makes it useful in various applications, such as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .
Action Environment
The action, efficacy, and stability of TCPPE can be influenced by environmental factors. For instance, the aggregation state of TCPPE, which can be influenced by the surrounding environment, can affect its ECL properties . Furthermore, the mechano-enhanced and mechano-chromic properties of TCPPE suggest that mechanical forces can also influence its action .
未来方向
属性
IUPAC Name |
4-[1,2,2-tris(4-cyanophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUUESUDECITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(4-cyanophenyl)ethylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



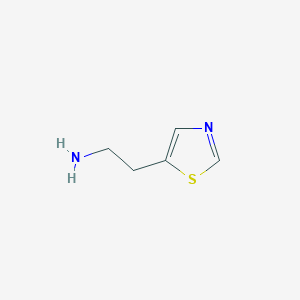
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)
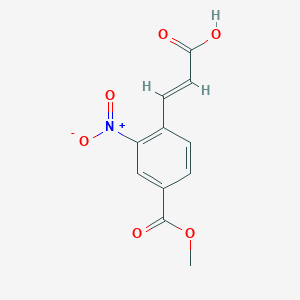
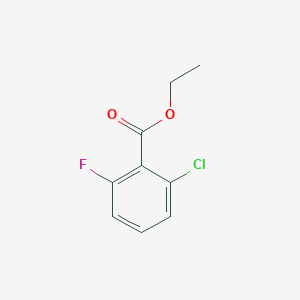
![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
